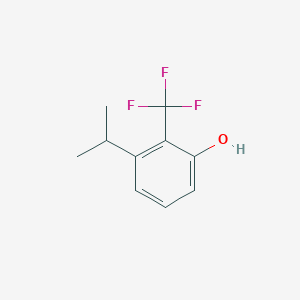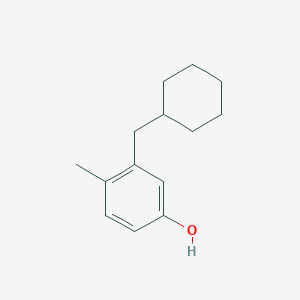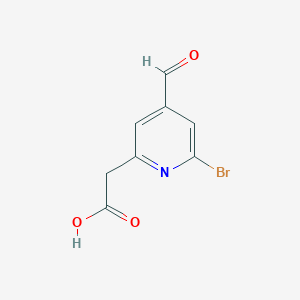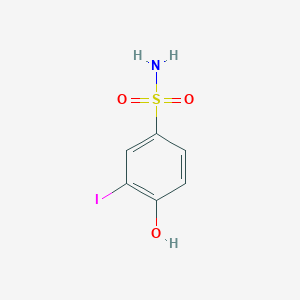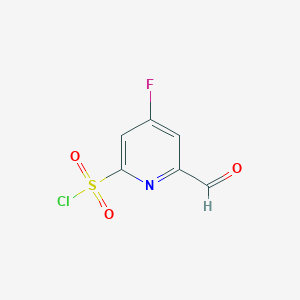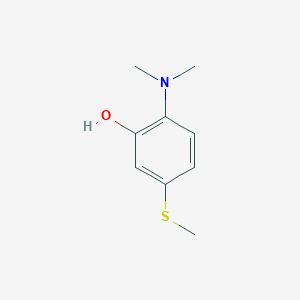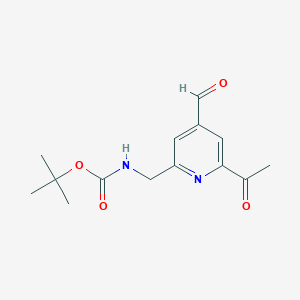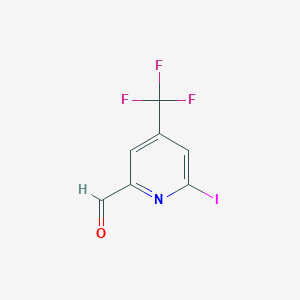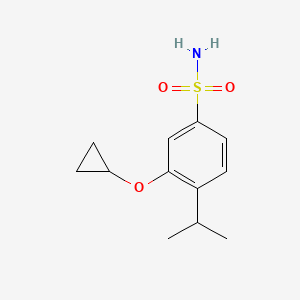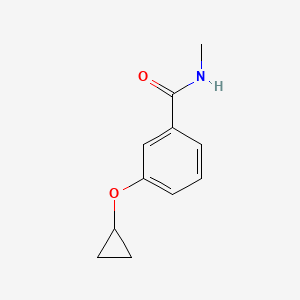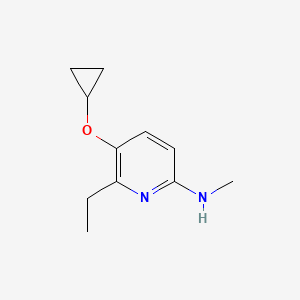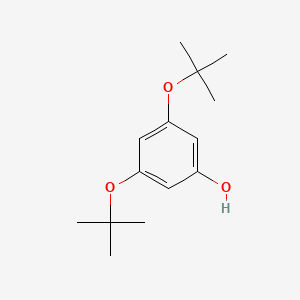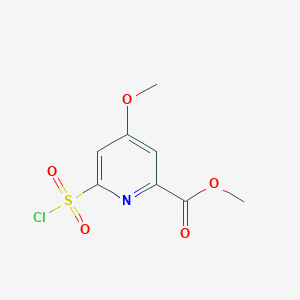
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.288 g/mol . It features a cyclopropoxy group attached to a cyclohexa-2,4-dienamine structure, making it a unique compound in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene and cyclopropanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve a high degree of purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Wirkmechanismus
The mechanism of action of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine can be compared with other similar compounds, such as:
Cyclohexadiene derivatives: These compounds share a similar cyclohexadiene core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropoxy derivatives: Compounds with a cyclopropoxy group attached to different core structures, resulting in different reactivity and applications.
Trimethylamine derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
6-cyclopropyloxy-N,N,2-trimethylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9-5-4-6-11(12(9)13(2)3)14-10-7-8-10/h4-6,10-12H,7-8H2,1-3H3 |
InChI-Schlüssel |
AARXUXFUEFADMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC(C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


